

Technical Monograph: 3-(2-Chlorophenyl)cyclobutanone

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)cyclobutanone

CAS No.: 1080636-35-6

Cat. No.: B1452323

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Advanced Scaffolds for CNS Ligand Design & Strained-Ring Synthesis

Executive Summary

3-(2-Chlorophenyl)cyclobutanone (CAS: 1080636-35-6) is a high-value strained carbocyclic intermediate, primarily utilized in the synthesis of conformationally restricted aryl-amine bioisosteres. Unlike its 2-substituted isomers, the 3-substituted scaffold offers a unique vector for displaying the ortho-chlorophenyl moiety—a pharmacophore critical in NMDA receptor antagonists (e.g., Ketamine) and various monoamine transporter modulators.

This guide outlines the physicochemical profile, a validated high-precision synthesis protocol, and the downstream reactivity of this compound.^{[1][2]} It is designed for medicinal chemists requiring rigorous control over sp³-rich scaffold generation.

Chemical & Physical Characterization^{[3][4][5]}

Property	Specification	Notes
IUPAC Name	3-(2-Chlorophenyl)cyclobutan-1-one	
CAS Number	1080636-35-6	Distinct from 3-(3-chlorophenyl) isomer (152714-08-4)
Molecular Formula	C ₁₀ H ₉ ClO	
Molecular Weight	180.63 g/mol	
Physical State	Viscous Oil / Low-melting Solid	Tendency to supercool; store < -20°C
Ring Strain	~26 kcal/mol	High reactivity toward nucleophiles and ring expansion
Electronic Effect	ortho-Cl Inductive Withdrawal (-I)	Deactivates phenyl ring; sterically crowds C3
Solubility	DCM, THF, Toluene	Hydrophobic; poor water solubility

Structural Analysis

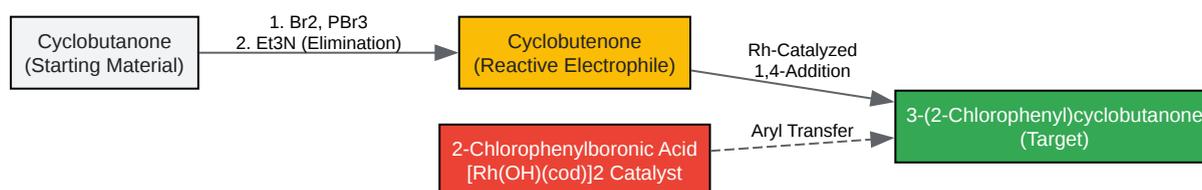
The cyclobutanone ring exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens. The bulky 2-chlorophenyl group at the 3-position prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions, though the energy barrier to ring inversion is low. The ortho-chloro substituent introduces significant steric bulk, influencing the stereoselectivity of carbonyl additions (e.g., hydride reduction) by blocking one face of the distal ketone.

Validated Synthesis Strategy: Rhodium-Catalyzed Conjugate Addition

Expert Insight: Traditional [2+2] cycloadditions of ketenes with styrenes typically yield the 2-aryl isomer. To exclusively access the 3-aryl isomer, we employ a Rhodium(I)-catalyzed conjugate

addition of arylboronic acids to cyclobutenone. This method is self-validating as it precludes the formation of the 2-isomer by mechanistic design.

Reaction Pathway Diagram



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Figure 1: Selective synthesis of the 3-isomer via cyclobutenone activation.

Detailed Protocol

Step 1: Preparation of Cyclobutenone (In situ or Isolated)

- Reagents: Cyclobutanone (1.0 eq), Bromine (1.05 eq), Triethylamine (2.5 eq).
- Procedure: Brominate cyclobutanone at 0°C in CH₂Cl₂ to form α-bromocyclobutanone. Treat immediately with excess Et₃N to induce elimination.
- Note: Cyclobutenone is volatile and unstable; use immediately in the next step.

Step 2: Rhodium-Catalyzed Arylation

- Reagents:
 - Cyclobutenone (1.0 mmol)
 - 2-Chlorophenylboronic acid (1.5 mmol)
 - [Rh(OH)(cod)]₂ (3 mol%)
 - Solvent: 1,4-Dioxane/H₂O (10:1)

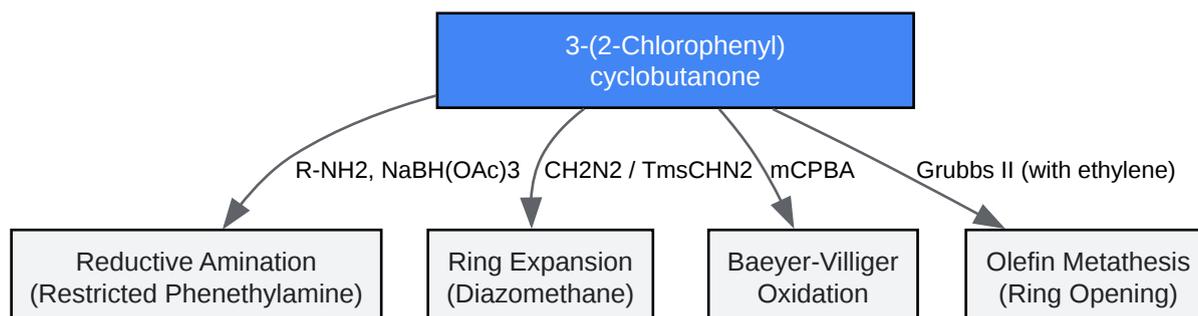
- Procedure:
 - Charge a reaction vial with boronic acid and Rh catalyst under Argon.
 - Add degassed dioxane/water solvent.
 - Add cyclobutenone dropwise at room temperature.
 - Heat to 60°C for 12 hours.
 - Validation Point: Monitor disappearance of cyclobutenone (TLC/GC). The appearance of a new spot ($R_f \sim 0.4$ in 10% EtOAc/Hex) confirms product.
 - Workup: Quench with water, extract with EtOAc, dry over Na_2SO_4 .
 - Purification: Flash chromatography (SiO_2 , 0-10% EtOAc in Hexanes).

Mechanism: The reaction proceeds via the formation of an aryl-Rh(I) species, which undergoes 1,4-insertion (conjugate addition) into the strained alkene of cyclobutenone. Hydrolysis of the resulting rhodium enolate releases the product and regenerates the catalyst.

Reactivity Profile & Transformations

The **3-(2-chlorophenyl)cyclobutanone** core is a versatile "spring-loaded" scaffold. Its chemistry is dominated by the release of ring strain (~ 26 kcal/mol).

Transformation Logic Map



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Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations

- Reductive Amination (Synthesis of Bioisosteres):
 - Reaction with amines (e.g., methylamine) and $\text{NaBH}(\text{OAc})_3$ yields 3-(2-chlorophenyl)-N-methylcyclobutanamine.
 - Stereochemistry: The cis-isomer (amine and aryl group on the same side) is often favored kinetically, but thermodynamic conditions favor trans.
 - Application: This creates a rigid analog of phenethylamines where the ethyl chain is "tied back" into the ring.
- Ring Expansion to Cyclopentanones:
 - Treatment with trimethylsilyldiazomethane (TMSCHN_2) and a Lewis acid (e.g., $\text{Sc}(\text{OTf})_3$) expands the ring to 4-(2-chlorophenyl)cyclopentanone (via regioselective migration of the less substituted carbon? No, migration is usually dictated by electronic factors; here, methylene migration is common).
- Baeyer-Villiger Oxidation:
 - Reagent: m-CPBA or TFAA/ H_2O_2 .
 - Product: 4-(2-chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).
 - Utility: Access to substituted GABA analogs (via lactone hydrolysis).

Safety & Handling Protocols

- Strained Ring Hazards: Cyclobutanones are high-energy molecules. While generally stable at room temperature, they can undergo exothermic decomposition if heated strongly in the presence of strong acids or radical initiators.
- Halogenated Aromatics: The 2-chlorophenyl moiety persists through metabolic pathways but can be activated in palladium-catalyzed cross-couplings. Avoid inadvertent contact with Pd

residues if the ring integrity is to be maintained.

- Storage: Store under inert atmosphere (Argon) at -20°C to prevent slow oxidation or polymerization.

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 - URL: [\[Link\]](#)
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